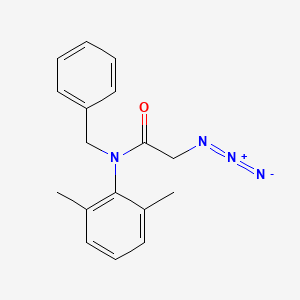
Silane, ethenylidenebis[dimethyl-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ethenylidenebis[dimethyl-2-propenyl- is a silicon-based organic compound with the molecular formula C8H16Si. . This compound is characterized by the presence of silicon bonded to two allyl groups and two methyl groups, making it a versatile intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, ethenylidenebis[dimethyl-2-propenyl- can be synthesized through the reaction of silicon powder with chloromethane gas to produce dimethyldichlorosilane, which is then hydrolyzed to obtain the desired compound . The reaction conditions typically involve:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Catalysts such as platinum or palladium may be used to facilitate the reaction.
Solvents: Common solvents include toluene or xylene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of silane, ethenylidenebis[dimethyl-2-propenyl- involves large-scale reactors where silicon powder and chloromethane gas are reacted under controlled conditions. The resulting dimethyldichlorosilane is then hydrolyzed in the presence of water to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Silane, ethenylidenebis[dimethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, ethenylidenebis[dimethyl-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is employed in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of silane, ethenylidenebis[dimethyl-2-propenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. This property is particularly useful in applications requiring durable and resilient materials .
Comparison with Similar Compounds
Similar Compounds
Dimethylsilanediol: Another silicon-based compound with similar properties but different functional groups.
Trimethylsilanol: A compound with three methyl groups attached to silicon, offering different reactivity.
Tetramethylsilane: A fully methylated silane with distinct chemical behavior.
Uniqueness
Silane, ethenylidenebis[dimethyl-2-propenyl- is unique due to its combination of allyl and methyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both flexibility and robustness .
Properties
CAS No. |
824985-55-9 |
|---|---|
Molecular Formula |
C12H24Si2 |
Molecular Weight |
224.49 g/mol |
IUPAC Name |
1-[dimethyl(prop-2-enyl)silyl]ethenyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H24Si2/c1-8-10-13(4,5)12(3)14(6,7)11-9-2/h8-9H,1-3,10-11H2,4-7H3 |
InChI Key |
IJAVSAPRBZWFPG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=C)C(=C)[Si](C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)
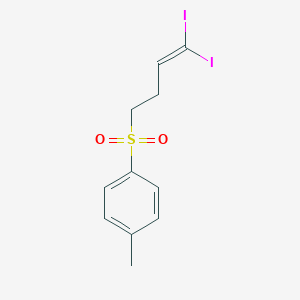
![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)
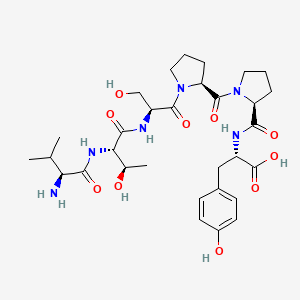
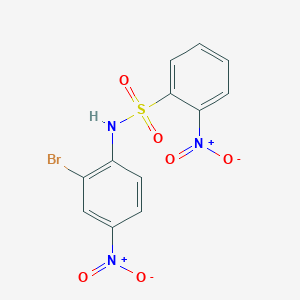
![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
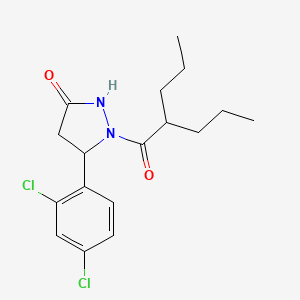
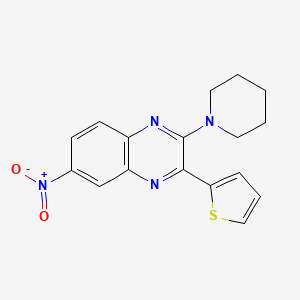
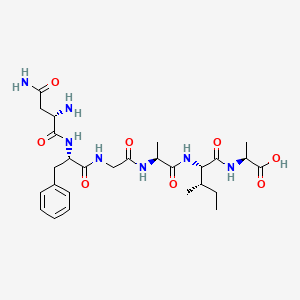
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
